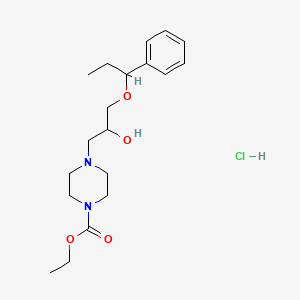

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1052530-95-6

Cat. No.: VC6388807

Molecular Formula: C19H31ClN2O4

Molecular Weight: 386.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052530-95-6 |

|---|---|

| Molecular Formula | C19H31ClN2O4 |

| Molecular Weight | 386.92 |

| IUPAC Name | ethyl 4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C19H30N2O4.ClH/c1-3-18(16-8-6-5-7-9-16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h5-9,17-18,22H,3-4,10-15H2,1-2H3;1H |

| Standard InChI Key | GWXDHBINNOGOEC-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl |

Introduction

Synthesis Pathways

The synthesis of ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride involves multi-step organic reactions. A general pathway includes:

-

Preparation of Key Intermediates:

-

The reaction begins with the formation of a hydroxy-propoxy phenyl derivative via etherification.

-

A piperazine derivative is synthesized separately, often through alkylation or reductive amination.

-

-

Coupling Reaction:

-

The hydroxy-propoxy phenyl intermediate is reacted with the piperazine derivative under controlled conditions, typically using a base like potassium carbonate (K₂CO₃) and a solvent such as acetone.

-

-

Esterification:

-

The final step involves the introduction of the ethyl ester group to complete the compound.

-

-

Conversion to Hydrochloride Salt:

-

The free base is treated with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability.

-

Biological Activity

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride exhibits potential pharmacological properties due to its structural features:

-

Hydroxy Group: Enhances hydrogen bonding, potentially improving receptor binding affinity.

-

Piperazine Ring: Commonly found in bioactive molecules, contributing to CNS activity or receptor modulation.

-

Phenoxy Substituent: May play a role in lipophilicity and membrane permeability.

Potential Applications:

-

Antiviral Activity: Similar compounds have shown efficacy against viruses like HIV-1 .

-

Antibacterial and Antifungal Properties: Piperazine derivatives often demonstrate broad-spectrum antimicrobial activity .

-

Pharmacokinetics: The ethyl ester group could improve oral bioavailability by enhancing lipophilicity.

Research Findings

Studies on structurally related compounds provide insight into the expected behavior of this molecule:

Future Directions

Given its structural characteristics, ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride warrants further investigation for:

-

Pharmacological Profiling:

-

Comprehensive in vitro and in vivo studies to evaluate its efficacy against specific diseases.

-

-

Toxicological Assessment:

-

Determining its safety profile for potential therapeutic use.

-

-

Optimization for Drug Development:

-

Modifications to enhance potency, selectivity, or pharmacokinetics.

-

This compound represents an intriguing candidate for pharmaceutical research due to its versatile chemical framework and potential biological activities. Further studies are essential to unlock its therapeutic potential fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume